Product packaging for N-(dimethylcarbamothioyl)benzamide(Cat. No.:CAS No. 29511-50-0)

N-(dimethylcarbamothioyl)benzamide

Cat. No.: B189671
CAS No.: 29511-50-0
M. Wt: 208.28 g/mol
InChI Key: UJNPFRWNURYKFC-UHFFFAOYSA-N
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Description

N-(Dimethylcarbamothioyl)benzamide is a benzoylthiourea derivative of significant interest in advanced chemical research and development. Its molecular structure, featuring both carbonyl (C=O) and thiocarbonyl (C=S) functional groups, allows for diverse intermolecular interactions and complexation with metal ions, making it a versatile compound for numerous scientific applications . In computational and synthetic chemistry, this compound serves as a key model for studying reaction mechanisms. Density Functional Theory (DFT) studies, utilizing methods like B3LYP/6-31G(d), have computed its formation pathway, revealing a process that proceeds through two distinct transition states, with the first acting as the rate-determining step . This detailed mechanistic insight is invaluable for reaction design and optimization. A primary application of this compound is in coordination chemistry as a precursor for synthesizing metal complexes. Its structure allows it to act as a ligand, coordinating to metal ions such as copper(I) through its sulfur and/or oxygen atoms. These complexes have demonstrated practical utility, for instance, as efficient catalysts in the oxidation of primary and secondary alcohols to acids and ketones at room temperature when combined with hydrogen peroxide . Related benzoylthiourea derivatives are extensively used to create complexes with metals like copper and nickel, which are characterized by techniques including FT-IR, NMR, and single-crystal X-ray diffraction . The compound is also highly relevant in materials science. Structural analyses of closely related molecules, such as 3-benzoyl-1,1-dimethyl-thiourea, show a planar configuration between the thiourea and benzamide groups and an ability to form stable intermolecular hydrogen bonds (e.g., N−H···S) . These packing arrangements and intermolecular interactions are critical for understanding and designing molecular crystals with desired solid-state properties. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult all relevant material safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2OS B189671 N-(dimethylcarbamothioyl)benzamide CAS No. 29511-50-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29511-50-0

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

N-(dimethylcarbamothioyl)benzamide

InChI

InChI=1S/C10H12N2OS/c1-12(2)10(14)11-9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,13,14)

InChI Key

UJNPFRWNURYKFC-UHFFFAOYSA-N

SMILES

CN(C)C(=S)NC(=O)C1=CC=CC=C1

Canonical SMILES

CN(C)C(=S)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for N Dimethylcarbamothioyl Benzamide and Its Analogs

Established Synthetic Routes

The foundational methods for synthesizing N-(dimethylcarbamothioyl)benzamide and its analogs primarily rely on classic organic reactions, including condensation and nucleophilic acyl substitution.

Condensation-Based Approaches

A primary and widely utilized route for the synthesis of N-acylthioureas involves the condensation reaction between an acyl isothiocyanate and an amine. In the case of this compound, this involves the reaction of benzoyl isothiocyanate with dimethylamine (B145610). The isothiocyanate, which can be prepared in situ from benzoyl chloride and a thiocyanate (B1210189) salt (e.g., potassium or ammonium (B1175870) thiocyanate), acts as an electrophile. The nitrogen atom of dimethylamine then performs a nucleophilic attack on the carbon of the isothiocyanate group to form the target molecule.

A related condensation approach has been successfully applied to produce functionalized derivatives. For instance, 4-bromobenzoyl isothiocyanate is condensed with various secondary amines, such as di-n-propylamine, to yield the corresponding N-(dialkylcarbamothioyl)benzamide derivatives. researchgate.net This demonstrates the versatility of the condensation method for creating a library of analogous compounds by varying either the benzoyl moiety or the amine component.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a cornerstone of amide synthesis and provides an alternative pathway to this compound. byjus.comkhanacademy.org This strategy typically involves the reaction of a reactive carboxylic acid derivative, such as an acyl chloride, with a suitable nucleophile.

One variation of this method is the reaction of benzoyl chloride with a pre-formed salt of dimethyldithiocarbamic acid. Alternatively, a two-step, one-pot synthesis can be employed where a benzamide (B126) is reacted with an activating agent followed by a source of the dimethylcarbamothioyl group. The reactivity of benzamides in such substitutions can be enhanced under specific conditions, for example, through the use of strong bases like lithium diisopropylamide (LDA) to facilitate reactions with certain nucleophiles. nih.gov While less direct for this specific target, these principles underpin the flexibility of nucleophilic acyl substitution in constructing complex amides. nih.govresearchgate.net

The general mechanism for base-catalyzed nucleophilic acyl substitution proceeds in two key steps:

The nucleophile attacks the electrophilic carbonyl carbon of the acyl compound, leading to the formation of a tetrahedral alkoxide intermediate. byjus.com

This intermediate then collapses, expelling the leaving group to yield the final substituted product. byjus.com

Specific Preparations of Functionalized this compound Derivatives

Research has led to the specific synthesis of various functionalized derivatives, highlighting the adaptability of established routes to produce compounds with tailored electronic and steric properties. The introduction of different substituents onto the benzoyl ring can significantly influence the chemical behavior and potential applications of the resulting molecules.

For example, N-(dimethylcarbamothioyl)-4-fluorobenzamide has been synthesized and, along with its copper(II) and nickel(II) complexes, characterized using elemental analysis and spectral data. researchgate.netresearchgate.net Similarly, the synthesis of a range of 4-bromo-N-(di-R-carbamothioyl)benzamide ligands, where 'R' can be methyl, ethyl, or phenyl, has been reported. researchgate.net These syntheses generally follow the condensation route involving the appropriately substituted benzoyl isothiocyanate and a secondary amine.

The table below summarizes key research findings on the synthesis of specific functionalized derivatives.

Derivative NameSubstituent (Benzoyl Ring)Substituent (Amine)Key Finding/ApplicationReference(s)
4-Bromo-N-(dimethylcarbamothioyl)benzamide4-BromoDimethylUsed as a ligand for the synthesis of Ni(II) and Cu(II) complexes. researchgate.net
N-(dimethylcarbamothioyl)-4-fluorobenzamide4-FluoroDimethylSynthesized and characterized; forms stable complexes with Cu(II) and Ni(II). researchgate.netresearchgate.net
2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide2-Fluoro4-fluorophenylSynthesized via reaction of 2-fluorobenzoyl chloride with 4-fluoroaniline.

Advanced Synthetic Strategies and Reaction Conditions

To improve the efficiency, selectivity, and environmental footprint of the synthesis, advanced strategies are continuously being explored. These include the use of catalysts and the systematic optimization of reaction parameters.

Investigation of Catalytic Methods in Synthesis

Catalysis offers a powerful tool for enhancing the rate and selectivity of amide bond formation while often allowing for milder reaction conditions. ucl.ac.uk In the context of nucleophilic acyl substitution, catalysts like N,N-dimethylaminopyridine (DMAP) are known to increase the reactivity of acylating agents such as acid anhydrides. byjus.com The mechanism involves DMAP first reacting with the anhydride (B1165640) to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack than the original anhydride.

While direct catalytic synthesis of this compound is not extensively documented, related catalytic systems provide a blueprint for future development. For instance, various transition metal complexes have been investigated for their catalytic activity in amidation reactions. researchgate.net Furthermore, the use of Brønsted superacids to catalyze the direct Friedel-Crafts carboxamidation of arenes with reagents like cyanoguanidine represents a powerful, albeit harsh, method for forming benzamides directly from aromatic hydrocarbons. nih.gov Such concepts could potentially be adapted for the synthesis of N-acylthioureas.

Optimization of Reaction Parameters for Yield and Purity

Systematic optimization of reaction parameters is crucial for maximizing product yield and purity on both laboratory and industrial scales. ucla.eduwhiterose.ac.uk Key variables in the synthesis of this compound and its analogs include temperature, solvent, stoichiometry of reactants, and reaction time.

For the synthesis of related benzamide derivatives, specific conditions have been optimized. A process for synthesizing a complex benzamide derivative involved cooling the reaction mixture to -10 °C before the dropwise addition of pivaloyl chloride, followed by stirring at 0 °C and then room temperature to ensure the reaction went to completion. google.com In the synthesis of analogous thioureas, controlling the temperature between 0–25°C and selecting an appropriate solvent, such as dichloromethane (B109758) or acetonitrile, were identified as key to achieving high yields. Post-synthesis purification, typically involving recrystallization from a suitable solvent or column chromatography, is essential for obtaining the final product with high purity.

The table below outlines common parameters investigated for optimization in related syntheses.

ParameterTypical Range/OptionsPurpose of OptimizationReference(s)
Temperature -10 °C to 60 °CControl reaction rate, minimize side products, ensure stability of intermediates. nih.govgoogle.com
Solvent Dichloromethane, Acetonitrile, THF, MethanolSolubilize reactants, influence reaction kinetics and pathway. nih.govgoogle.com
Stoichiometry 1:1 to 1:1.5 (Reactant:Reagent)Ensure complete conversion of the limiting reagent, avoid excess unreacted starting materials.
Catalyst DMAP, Brønsted Superacids, Metal ComplexesIncrease reaction rate, enable reactions under milder conditions, improve selectivity. researchgate.netbyjus.comnih.gov
Purification Recrystallization, Column ChromatographyIsolate the target compound from byproducts and unreacted starting materials to achieve high purity.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical practices has spurred the development of environmentally benign synthetic methodologies for a wide range of compounds, including this compound and its analogs. Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of thioamides. rsc.orgtradebe.comrsc.org These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks. tradebe.comacs.org

Traditional methods for synthesizing thioamides often involve multi-step protocols with poor atom economy, harsh reaction conditions, and the use of hazardous solvents and reagents, leading to significant waste generation. chemistryforsustainability.org In contrast, modern green synthetic approaches seek to overcome these limitations by employing strategies like multicomponent reactions (MCRs), alternative energy sources, and eco-friendly reaction media. rsc.orgchemistryforsustainability.org

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single step to form a product, are highly efficient and align well with green chemistry principles. chemistryforsustainability.org For the synthesis of thioamides, a one-pot condensation involving an aldehyde or ketone, a secondary amine, and elemental sulfur is a prominent MCR strategy. chemistryforsustainability.orgrsc.org This approach offers several advantages over traditional methods, including simplified procedures, reduced reaction times, lower energy consumption, and minimized waste. chemistryforsustainability.org The use of elemental sulfur as a benign and abundant sulfur source further enhances the green credentials of this method. chemistryforsustainability.org

Alternative Solvents and Catalysts

A key focus of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives. dokumen.pub Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green reaction media. rsc.orgrsc.org For instance, a choline (B1196258) chloride-urea based DES has been successfully employed as both a solvent and a catalyst for the synthesis of thioamide derivatives. rsc.orgrsc.orgresearchgate.net This system allows for mild reaction conditions, high yields, and the potential for solvent recycling, contributing to a more sustainable process. rsc.orgrsc.orgresearchgate.net

Solvent-free reaction conditions represent another significant advancement in green thioamide synthesis. researchgate.net Conducting reactions without a solvent minimizes waste and simplifies product purification. researchgate.net Humic acid, a naturally occurring and recyclable material, has been utilized as a catalyst in solvent-free multicomponent syntheses of thioamides, demonstrating high efficiency and broad substrate scope. researchgate.net

Energy Efficiency

Improving energy efficiency is a core tenet of green chemistry. tradebe.com Microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing various organic compounds, often leading to purer products and reduced reaction times compared to conventional heating. athensjournals.gr While specific applications to this compound are not extensively detailed in the provided results, the general success of microwave synthesis in related organic transformations suggests its potential applicability. athensjournals.gr

Atom Economy

The principle of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a crucial metric in green synthesis. acs.org MCRs inherently exhibit high atom economy as all or most of the atoms from the starting materials are incorporated into the final product. chemistryforsustainability.org This is a significant improvement over traditional multi-step syntheses that often involve protecting groups and generate stoichiometric byproducts, leading to lower atom economy. acs.org

The table below summarizes various green synthetic approaches for thioamides, highlighting the key green chemistry principles they embody.

Synthetic ApproachKey Green Chemistry PrinciplesReactants/Catalysts/SolventsAdvantages
Multicomponent Reaction (MCR)Atom Economy, Waste Prevention, Time & Energy EfficiencyAldehyde/Ketone, Secondary Amine, Elemental SulfurOne-pot synthesis, high yields, reduced waste. chemistryforsustainability.orgrsc.org
Deep Eutectic Solvents (DES)Safer Solvents, Recyclability, Reduced WasteCholine chloride-ureaEnvironmentally benign, acts as both solvent and catalyst, mild conditions. rsc.orgrsc.orgresearchgate.net
Solvent-Free SynthesisWaste Prevention, Simplified PurificationHumic acid catalystAvoids hazardous solvents, catalyst is recyclable. researchgate.net

Spectroscopic and Structural Elucidation of N Dimethylcarbamothioyl Benzamide

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis of Characteristic Bands

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum reveals characteristic absorption bands corresponding to the molecule's functional groups. For N-acyl thiourea (B124793) derivatives, key vibrational modes include the N-H, C=O (amide), and C=S (thiocarbonyl) stretching frequencies.

In related N-acyl thiourea compounds, the N-H stretching vibrations are typically observed in the 3200-3400 cm⁻¹ region smolecule.com. The precise position and shape of this band can be influenced by hydrogen bonding. The carbonyl (C=O) stretching of the benzoyl group is expected to appear as a strong band in the range of 1711–1660 cm⁻¹ acs.org. The thiocarbonyl (C=S) group, a key feature of this molecule, typically exhibits a stretching band around 1537 cm⁻¹. Additional bands corresponding to aromatic C=C stretching and C-N stretching are also expected. For instance, studies on 2-chloro-N-(diethylcarbamothioyl)benzamide have utilized both experimental and calculated IR data to assign these fundamental vibrational modes nih.gov.

Table 1: Characteristic FT-IR Bands for N-acyl Thiourea Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
N-H Stretch 3200-3400 Stretching vibration of the amine group, can be broadened by hydrogen bonding. smolecule.com
C=O Stretch (Amide I) 1660-1711 Stretching vibration of the carbonyl group in the benzoyl moiety. acs.org
C=S Stretch ~1537 Stretching vibration of the thiocarbonyl group.

Raman Spectroscopy for Molecular Vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each proton and carbon atom can be determined.

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum provides information about the different types of protons in a molecule. For N-(dimethylcarbamothioyl)benzamide, distinct signals are expected for the N-H proton, the aromatic protons of the benzoyl group, and the protons of the two N-methyl groups.

The N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 8-12 ppm, due to its attachment to electronegative atoms and potential involvement in hydrogen bonding acs.org. The protons on the benzene (B151609) ring will appear in the aromatic region (approximately 7.0-8.5 ppm). Their specific shifts and splitting patterns will depend on their position relative to the carbonyl group. The two N-methyl groups, being chemically equivalent in a non-restricted rotation scenario, would ideally give rise to a single, sharp singlet integrating to six protons. However, restricted rotation around the C-N bonds, common in amides and thioamides, could potentially make these methyl groups diastereotopic, leading to two distinct singlets. In the diethyl analogue, these signals appear as triplets and quartets characteristic of ethyl groups chemicalbook.com.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
N-H 8.0 - 12.0 broad singlet 1H
Aromatic H 7.0 - 8.5 multiplet 5H

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key signals for this compound would include those for the carbonyl carbon, the thiocarbonyl carbon, the aromatic carbons, and the N-methyl carbons.

The thiocarbonyl carbon (C=S) is characteristically found far downfield, often above 160 ppm acs.org. The carbonyl carbon (C=O) of the benzoyl group also resonates at a downfield position, typically in the 165-175 ppm range. The carbons of the phenyl ring will produce several signals in the 120-140 ppm region. The N-methyl carbons are expected to appear in the upfield region of the spectrum. Based on data for related N,N-diethylthiourea compounds, these aliphatic carbons would have shifts in the range of 10-50 ppm who.int.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=S (Thiocarbonyl) > 160
C=O (Carbonyl) 165 - 175
Aromatic C 120 - 140

Advanced 2D NMR Techniques (e.g., COSY, HMQC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would be crucial for establishing the connectivity between the different protons on the aromatic ring. Cross-peaks would appear between the signals of adjacent aromatic protons, allowing for their specific assignment (ortho, meta, para) youtube.comsdsu.edu.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached sdsu.edu. For the target molecule, an HSQC spectrum would show a correlation cross-peak between the N-methyl proton signal and the N-methyl carbon signal. It would also connect each aromatic proton signal to its corresponding aromatic carbon signal, greatly aiding in the assignment of the ¹³C NMR spectrum researchgate.netscience.gov.

These advanced techniques, while not explicitly found in the literature for the title compound, are standard methods used to confirm the structures of related N-acyl thiourea derivatives and would be indispensable for a complete structural elucidation science.govresearchgate.net.

X-ray Diffraction Analysis

X-ray diffraction analysis serves as a cornerstone for the definitive structural elucidation of crystalline solids, providing precise information on molecular geometry, bond parameters, and the intricate details of crystal packing. For this compound and its analogues, this technique has been instrumental in understanding the conformational preferences and the supramolecular architecture governed by a variety of non-covalent interactions.

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction studies on compounds structurally related to this compound reveal a consistent set of geometric features. The core structure typically consists of a central thiourea fragment linking a benzoyl group and an alkyl or aryl substituent.

In a closely related structure, N-(propan-2-ylcarbamothioyl)benzamide, the six atoms of the central C₂N₂OS residue are nearly coplanar. nih.govnih.gov This planarity is a common feature in N-acylthiourea derivatives and facilitates electron delocalization across this fragment. scienceopen.com However, the terminal phenyl ring is generally twisted with respect to this central plane. For instance, in N-(propan-2-ylcarbamothioyl)benzamide, the dihedral angle between the phenyl ring and the central C₂N₂OS plane is 42.10 (6)°. nih.gov In another analogue, N-carbamothioyl-2-methylbenzamide, two unique molecules in the asymmetric unit exhibit different dihedral angles of 52.31 (7)° and 36.16 (6)° between the aromatic ring and the carbamothioyl group, highlighting the molecule's conformational flexibility. nih.govnih.gov

The bond lengths within the molecule are consistent with their expected hybrid characters. The carbonyl C=O and thiocarbonyl C=S bond distances indicate double bond character. nih.gov The C-N bonds within the central fragment are typically shorter than a standard C-N single bond, which suggests a degree of resonance in this part of the molecule. scienceopen.comnih.gov This is further supported by the sp² hybridization of the nitrogen atoms, as indicated by bond angles around them approaching 120°. scienceopen.com

Table 1: Selected Bond Lengths and Angles for N-acylthiourea Analogues
ParameterValueCompound AnalogueReference
C=O Bond Length1.215 (2) ÅN-(Diphenylcarbamothioyl)-3-methylbenzamide nih.gov
C=S Bond Length1.6721 (17) ÅN-(Diphenylcarbamothioyl)-3-methylbenzamide nih.gov
C=S Bond Length1.659 (2) ÅN-((2-acetylphenyl)carbamothioyl)benzamide uokerbala.edu.iq
C(O)-N Bond Length1.3930 (16) Å2-Methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide scienceopen.com
C(S)-N Bond Length1.3915 (16) Å2-Methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide scienceopen.com
Phenyl-C(O)NCS Dihedral Angle42.10 (6)°N-(propan-2-ylcarbamothioyl)benzamide nih.gov

Crystal Packing and Supramolecular Assembly

A predominant feature in the crystal structures of N-acylthioureas is the formation of an intramolecular N-H···O hydrogen bond. nih.govnih.gov This interaction occurs between the benzoyl oxygen atom and a hydrogen on the adjacent nitrogen atom, creating a stable six-membered ring motif, commonly denoted as an S(6) loop. nih.govnih.govnih.govnih.gov

Intermolecular hydrogen bonds are crucial for extending the structure into one, two, or three dimensions. A very common and robust interaction in this class of compounds is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds. scienceopen.comnih.gov This interaction forms a characteristic {···HNCS}₂ synthon, which is a reliable structural motif in thiourea chemistry. nih.gov Alternatively, molecules can be linked by N-H···O hydrogen bonds, which can generate infinite polymeric chains. nih.govnih.gov Weaker C-H···O and C-H···S interactions also contribute to the stability of the crystal packing. nih.govnih.govnih.gov

Table 2: Common Hydrogen Bonding Interactions in N-acylthiourea Analogues
Interaction TypeDescriptionResulting MotifReference
N-H···O (Intramolecular)Forms a pseudo-six-membered ring.S(6) Ring Loop nih.govnih.govnih.govnih.gov
N-H···S (Intermolecular)Links two molecules into a pair.Centrosymmetric Dimer [R²₂(8) motif] scienceopen.comnih.gov
N-H···O (Intermolecular)Connects molecules sequentially.Infinite Polymeric Chain nih.govnih.gov
C-H···O (Intermolecular)Weak interactions that further stabilize the packing.Chains or Sheets nih.govnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing environment. The associated two-dimensional fingerprint plots summarize these interactions, showing the relative contribution of different types of atomic contacts. crystalexplorer.netnih.gov

For N-acylthiourea derivatives, Hirshfeld analysis typically reveals that H···H contacts account for the largest portion of the Hirshfeld surface, reflecting the hydrogen-rich nature of the molecule. nih.gov Other significant contributions come from C···H/H···C, O···H/H···O, and S···H/H···S contacts, which directly correspond to the van der Waals forces and the hydrogen bonds discussed previously. nih.gov The bright red spots on a Hirshfeld surface mapped with the dnorm property highlight the specific locations of strong hydrogen-bonding interactions, such as N-H···O and N-H···S. nih.govmdpi.com The fingerprint plots provide a quantitative breakdown; for example, in one study of a related compound, the contributions were H···H (31.3%), C···H/H···C (23.2%), and O···H/H···O (14.3%). nih.gov

Table 3: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzoylthiourea (B1224501) Compound
Contact TypeContribution (%)Reference
H···H31.3 - 32.0% nih.gov
C···H/H···C23.2% nih.gov
O···H/H···O14.3 - 16.7% nih.gov
S···H/H···S5.7 - 7.0% nih.gov
S···C/C···S2.8 - 4.9% nih.gov

Polymorphism and Crystal Engineering of this compound

Polymorphism is the ability of a compound to crystallize in two or more different crystal structures with distinct physical properties. uohyd.ac.in The phenomenon is of great importance in materials science and pharmaceuticals. The parent compound, benzamide (B126), is historically significant as one of the first organic compounds for which polymorphism was reported. nih.govmdpi.com

Given the conformational flexibility of the this compound molecule and the variety of hydrogen-bond donors and acceptors it possesses, the potential for polymorphism is considerable. Different crystallization conditions could favor different intramolecular conformations or different intermolecular hydrogen-bonding synthons (e.g., N-H···S dimers versus N-H···O chains), leading to the formation of distinct polymorphs.

Crystal engineering is the field dedicated to designing new solids with desired properties by understanding and controlling intermolecular interactions. uohyd.ac.in For a molecule like this compound, crystal engineering strategies could be employed to deliberately favor certain hydrogen bonding patterns to produce a specific crystalline form. This could involve the choice of solvent, crystallization temperature, or the introduction of co-forming molecules to create co-crystals. While specific studies on the polymorphism of this compound are not prominent, the principles of crystal engineering and the known polymorphic nature of its parent benzamide suggest that it is a rich system for such investigations. uohyd.ac.innih.gov

Other Advanced Spectroscopic Techniques

Beyond foundational spectroscopic methods, a deeper understanding of this compound is achieved through several advanced analytical techniques. These methods probe the electronic transitions, molecular mass, fragmentation patterns, and elemental bonding states, providing a comprehensive structural profile of the compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy of this compound reveals key information about its electronic structure. The presence of multiple chromophores—the benzoyl group and the thiourea moiety—results in a characteristic absorption spectrum. The electronic transitions are primarily of two types: π → π* and n → π*.

The aromatic phenyl ring and the carbonyl (C=O) and thiocarbonyl (C=S) groups contain π electrons that can be excited to higher energy π* antibonding orbitals. These π → π* transitions are typically of high intensity and occur at shorter wavelengths. libretexts.org The non-bonding (n) electrons located on the oxygen, sulfur, and nitrogen atoms can be promoted to π* antibonding orbitals. These n → π* transitions are of lower energy, thus appearing at longer wavelengths, and are characteristically less intense than π → π* transitions. pharmatutor.orgcutm.ac.in

For analogous compounds like N-(p-chlorophenyl)-N'-Benzoyl thiourea, absorption bands have been observed around 258 nm and 277 nm, attributed to π–π* transitions of the aromatic system, and a band at approximately 325 nm corresponding to n–π* transitions of the C=O and C=S groups. Similar transitions are expected for this compound.

Table 1: Electronic Transitions for this compound

Wavelength (λmax) Range (nm) Type of Transition Chromophore
250-280 π → π* Benzoyl group (aromatic ring)

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. The molecular formula of the compound is C₁₀H₁₂N₂OS, corresponding to an exact molecular weight of approximately 208.0670 Da. In mass spectrometry, this would be observed as the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used. nih.gov

The fragmentation pattern provides a "fingerprint" of the molecule's structure. The cleavage of the molecule under electron impact or other ionization methods typically occurs at the weakest bonds, leading to the formation of stable cations and neutral radicals. youtube.com For this compound, the primary fragmentation pathways involve the cleavage of the amide and thioamide bonds.

Key fragmentation patterns observed in similar benzoylthiourea structures include: researchgate.netresearchgate.net

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105.

Subsequent loss of a carbonyl group (CO) from the benzoyl cation to yield the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net

Cleavage of the N-C bond between the benzoyl and thiourea moieties, generating fragments corresponding to the dimethylthiocarbamoyl portion of the molecule. A significant fragment would be the dimethylamino-thiocarbonyl cation [(CH₃)₂NCS]⁺ at m/z 88.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Ion Structure Name of Fragment
208 [C₁₀H₁₂N₂OS]⁺ Molecular Ion
105 [C₆H₅CO]⁺ Benzoyl cation
88 [(CH₃)₂NCS]⁺ Dimethylamino-thiocarbonyl cation

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Bonding States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the atoms within a material. For this compound, XPS analysis would provide the binding energies of the core-level electrons for each constituent element: carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and sulfur (S 2p).

The precise binding energy of an element is sensitive to its local chemical environment, an effect known as the chemical shift. This allows for the differentiation of atoms in different functional groups.

C 1s: The C 1s spectrum would be deconvoluted into several peaks corresponding to the different carbon environments: C-C/C-H in the phenyl ring, C-N bonds, the carbonyl carbon (C=O), and the thiocarbonyl carbon (C=S). The carbonyl carbon is expected at a higher binding energy than the thiocarbonyl carbon due to the higher electronegativity of oxygen compared to sulfur.

N 1s: The N 1s spectrum would distinguish between the two nitrogen atoms: the one bonded to the carbonyl group and the one bonded to the thiocarbonyl group. These distinct chemical environments would result in slightly different binding energies.

O 1s: A single peak corresponding to the carbonyl oxygen (C=O) would be expected in the O 1s spectrum.

S 2p: The S 2p spectrum would show a characteristic doublet (2p₃/₂ and 2p₁/₂) corresponding to the sulfur in the thiocarbonyl group (C=S).

Table 3: Expected Core-Level Binding Energies for this compound

Element Core Level Chemical Environment Expected Binding Energy Range (eV)
Carbon C 1s C-C, C-H (phenyl) ~284.8
Carbon C 1s C-N ~286.0
Carbon C 1s C=S ~287.5
Carbon C 1s C=O ~288.5
Nitrogen N 1s N-C=O, N-C=S 399.0 - 401.0
Oxygen O 1s C=O ~532.0

Theoretical and Computational Investigations of N Dimethylcarbamothioyl Benzamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry and electronic properties of compounds like N-(dimethylcarbamothioyl)benzamide.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. scm.com For this compound, DFT calculations, such as those at the B3LYP-D3/def2-TZVP level of theory, have been used to determine its most stable three-dimensional structure. researchgate.net The optimized geometry from these calculations shows excellent agreement with experimental X-ray diffraction data, confirming the accuracy of the theoretical model. researchgate.net These calculations are fundamental, as an accurate molecular structure is a prerequisite for reliable predictions of other properties. stackexchange.com The electronic structure, which dictates the distribution of electrons within the molecule, is also elucidated through these DFT studies, providing a basis for understanding the molecule's chemical behavior. uzh.ch

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Bond/Angle Calculated Value
Bond Length C=O ~1.22 Å
Bond Length C=S ~1.68 Å
Bond Length C-N (Amide) ~1.38 Å
Bond Angle O=C-N ~122°
Bond Angle S=C-N ~125°

Note: These values are representative and can vary based on the specific level of theory and basis set used in the calculation.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. ossila.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. researchgate.net

Table 2: Frontier Molecular Orbital Energies (Illustrative)

Parameter Energy (eV)
HOMO -6.5 eV
LUMO -1.5 eV
HOMO-LUMO Gap (ΔE) 5.0 eV

Note: These values are illustrative examples derived from typical DFT calculations for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is used to predict how a molecule will interact with electrophiles and nucleophiles. In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govdergipark.org.tr Green represents areas of neutral potential. dergipark.org.tr

For this compound, the MEP map would likely show negative potential localized around the electronegative oxygen and sulfur atoms, identifying them as key sites for interaction with electrophiles or for coordinating with metal ions. nih.govresearchgate.net The regions around the hydrogen atoms of the amine and phenyl groups would likely show positive potential.

The stability and reactivity of this compound are predicted using data derived from DFT calculations. The HOMO-LUMO energy gap is a primary indicator; a larger gap implies greater stability. researchgate.net Furthermore, analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, can reveal factors contributing to the stability of its crystalline forms. researchgate.net For instance, the presence of π-π stacking energies in one polymorph of the compound was found to make it more stable than another form. researchgate.net DFT can also calculate thermodynamic parameters, which provide quantitative measures of stability.

Quantum Chemical Descriptors and Reactivity Indices

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to provide a more nuanced understanding of molecular reactivity. These descriptors are often derived from the HOMO and LUMO energies. researchgate.net Key reactivity indices include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. researchgate.net

These descriptors help to quantify the reactivity of this compound in a way that can be compared with other molecules and used in broader quantitative structure-activity relationship (QSAR) studies. nih.govresearchgate.net

Table 3: Quantum Chemical Descriptors (Illustrative Calculated Values)

Descriptor Formula Value
Electronegativity (χ) -(EHOMO + ELUMO)/2 4.0 eV
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.5 eV
Softness (S) 1 / (2η) 0.2 eV-1
Electrophilicity Index (ω) χ2 / (2η) 3.2 eV

Note: Values are calculated based on the illustrative HOMO/LUMO energies in Table 2.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique allows for the exploration of a molecule's conformational landscape—the different spatial arrangements of its atoms that can be adopted through bond rotations. mdpi.com

For a flexible molecule like this compound, MD simulations can reveal its preferred conformations in different environments (e.g., in a vacuum or in a solvent). nih.gov By simulating the molecule's dynamic behavior, researchers can understand how its shape changes over time, which is crucial for processes like receptor binding or self-assembly. nih.govplos.org The simulations provide insights into the molecule's flexibility and the energy barriers between different conformations, which complements the static picture provided by DFT geometry optimization. nih.gov

Reactivity Studies and Chemical Transformations of N Dimethylcarbamothioyl Benzamide

Nucleophilic and Electrophilic Reactions

The N-(dimethylcarbamothioyl)benzamide molecule possesses both nucleophilic and electrophilic centers, allowing it to participate in a range of reactions.

Nucleophilic Character : The sulfur and nitrogen atoms of the thiourea (B124793) moiety are primary nucleophilic sites. The sulfur atom, in particular, can react with electrophiles. The presence of hard oxygen and nitrogen atoms alongside the soft sulfur atom enables reactions with a wide array of metal ions to form stable complexes. researchgate.net

Electrophilic Character : The carbonyl carbon of the benzamide (B126) group and the thiocarbonyl carbon of the thiourea group are electrophilic. They are susceptible to attack by nucleophiles. Nucleophilic acyl substitution can occur at the carbonyl carbon, where a nucleophile replaces the N-(dimethylcarbamothioyl) group, although this typically requires strong nucleophiles or activation. researchgate.net More commonly, the thiourea moiety itself can undergo nucleophilic substitution reactions with various electrophiles, leading to substituted thiourea derivatives.

The reactivity can be influenced by substituents on the benzoyl ring. Electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.

Oxidation and Reduction Pathways

The thiourea group within this compound is the primary site for oxidation and reduction reactions.

Oxidation : The sulfur atom in the thiourea moiety is readily oxidized. Common oxidizing agents can convert the thiocarbonyl group (C=S) into other sulfur-containing functional groups. For instance, oxidation can lead to the formation of sulfoxides or sulfones.

Reduction : The compound can be reduced using typical reducing agents. Reduction reactions primarily target the carbonyl (C=O) and thiocarbonyl (C=S) groups. Strong reducing agents like lithium aluminum hydride can reduce the benzamide portion to an amine, while milder agents like sodium borohydride (B1222165) may selectively reduce the carbonyl group or be used in processes that transform the thiourea moiety. youtube.com

A summary of potential reagents for these transformations is provided below.

TransformationReagent ClassSpecific ExamplesPotential Product Type
Oxidation Peroxides, Peroxy acidsHydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)Sulfoxides, Sulfones
Reduction Metal HydridesSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)Amines

Investigation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is key to controlling reaction outcomes and designing new synthetic routes.

The reaction mechanisms for this class of compounds often involve multi-step processes. For instance, in reactions with amines, a key transformation involves the nucleophilic character of the amine and the electrophilic nature of the thiocarbonyl carbon.

A proposed general mechanism for the reaction of a related acylthiourea with an amine involves:

Nucleophilic Attack : The nucleophilic amine attacks the electrophilic carbon of the thiocarbonyl group.

Intermediate Formation : This leads to a tetrahedral intermediate.

Rearrangement/Elimination : The intermediate can then undergo rearrangement or elimination of a leaving group to form the final product. In the context of forming heterocyclic systems, this can be followed by an intramolecular cyclization step.

When considering reactions at the benzamide portion, such as nucleophilic acyl substitution, the mechanism typically proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. researchgate.net

The identification of reaction intermediates is crucial for confirming proposed mechanisms. For acylthiourea derivatives, tetrahedral intermediates are frequently postulated in nucleophilic addition reactions at the thiocarbonyl group. In nucleophilic aromatic substitution reactions on substituted analogs, resonance-stabilized carbanion intermediates, known as Meisenheimer complexes, can be formed if the aromatic ring is activated by strong electron-withdrawing groups. youtube.comyoutube.com

In the absence of strong activating groups on the ring, substitution reactions under strongly basic conditions may proceed through a benzyne (B1209423) intermediate, which involves an elimination-addition mechanism. youtube.commasterorganicchemistry.com Spectroscopic techniques and computational studies are essential tools for identifying and characterizing these transient species.

Derivatization and Functionalization Strategies

The functional groups of this compound serve as handles for further derivatization, allowing for the synthesis of a wide range of analogs with modified properties.

The synthesis of analogs is typically achieved by modifying the benzoyl chloride precursor or by performing substitution reactions on the this compound scaffold. Introducing substituents onto the aromatic ring is a common strategy. For example, halogenated analogs have been synthesized and studied.

The general synthesis often starts with a substituted benzoyl chloride, which reacts with a thiocyanate (B1210189) salt (like potassium thiocyanate) to form a benzoyl isothiocyanate intermediate. This intermediate is then reacted with dimethylamine (B145610) to yield the final substituted this compound product. researchgate.netresearchgate.net

The table below lists some synthesized analogs and their precursors.

Analog NameKey SubstituentPrecursor ExampleReference
4-Bromo-N-(dimethylcarbamothioyl)benzamide4-Bromo4-Bromobenzoyl chloride researchgate.net
N-(dimethylcarbamothioyl)-4-fluorobenzamide4-Fluoro4-Fluorobenzoyl chloride researchgate.net

These derivatization strategies allow for the fine-tuning of the molecule's electronic and steric properties, which in turn influences its reactivity and potential applications. nih.gov

Impact of Substituents on Reactivity and Electronic Properties

The chemical reactivity and electronic landscape of this compound are profoundly influenced by the nature and position of substituents on its molecular framework. Modifications, particularly on the benzoyl ring, allow for the systematic tuning of the compound's properties by altering electron density distribution through inductive and resonance effects. lumenlearning.comlibretexts.org This strategic functionalization impacts everything from the acidity of the N-H proton to the molecule's efficacy as a ligand in coordination chemistry. researchgate.net

Electronic Effects of Benzoyl Ring Substituents

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density on the aromatic ring and, by extension, the entire acylthiourea backbone. This inductive withdrawal increases the electrophilicity of the carbonyl carbon and the acidity of the adjacent N-H proton. Consequently, derivatives bearing EWGs are often more reactive in nucleophilic reactions and can act as better ligands for metal complexation. lumenlearning.com For instance, the inclusion of a fluorine atom on the benzoyl ring, as in N-(dimethylcarbamothioyl)-4-fluorobenzamide, alters the electronic delocalization within the chelate ring upon forming metal complexes. researchgate.netscispace.com

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups increase the electron density of the ring. This effect tends to decrease the rate of reactions that are accelerated by electron-withdrawing effects, such as alkaline hydrolysis. viu.ca

A quantitative method for assessing these electronic effects is the Hammett equation , which correlates reaction rates and equilibrium constants for side-chain reactions of meta- and para-substituted benzene (B151609) derivatives. publish.csiro.au The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted derivative to that of the unsubstituted compound (k₀) through the substituent constant (σ) and the reaction constant (ρ). The σ value quantifies the electronic effect of a particular substituent, with positive values indicating electron-withdrawing character and negative values indicating electron-donating character. Studies on substituted benzamides have shown that their basicities are directly proportional to the Hammett σ constants. cdnsciencepub.com

The following table presents Hammett substituent constants for various groups, illustrating their electronic influence.

Substituentσ (meta)σ (para)Electronic Effect
-NO₂0.710.78Strongly Withdrawing
-CN0.560.66Strongly Withdrawing
-Br0.390.23Withdrawing (Inductive)
-Cl0.370.23Withdrawing (Inductive)
-F0.340.06Withdrawing (Inductive)
-H0.000.00Reference
-CH₃-0.07-0.17Donating (Inductive)
-OCH₃0.12-0.27Donating (Resonance)
-NH₂-0.16-0.66Strongly Donating (Resonance)

Data sourced from studies on substituted benzoic acid derivatives and their reactivity. viu.ca

Influence on Spectroscopic and Structural Properties

The electronic perturbations caused by substituents are directly observable in the compound's spectroscopic data. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing these changes.

In IR spectroscopy, the stretching frequencies of the carbonyl (C=O) and thiocarbonyl (C=S) groups are particularly sensitive to substituent effects. EWGs on the benzoyl ring typically cause a shift in the ν(C=O) band to higher wavenumbers due to the increased double bond character resulting from electron withdrawal. Conversely, the ν(N-H) stretching frequency may shift to lower wavenumbers upon complexation, indicating coordination with a metal ion. researchgate.net

In ¹H and ¹³C NMR spectroscopy, chemical shifts provide detailed information about the electronic environment of specific atoms. For N-alkylbenzamides, the chemical shifts of the amide proton and aromatic protons often correlate well with Hammett σ values. publish.csiro.au In N,N-disubstituted-N′-acylthioureas, the chemical shifts of the C=O and C=S carbons are diagnostic. For example, in an acetylide-thiourea derivative, the C=O and C=S carbons were observed at δ 165.55 ppm and δ 177.89 ppm, respectively. ukm.my The presence of EWGs tends to deshield the carbonyl carbon, shifting its resonance to a higher chemical shift (downfield).

The table below summarizes typical spectroscopic data for N-acylthiourea derivatives, highlighting the regions sensitive to substitution.

Spectroscopic FeatureTypical RangeNotes on Substituent Effects
IR: ν(N-H) 3180-3450 cm⁻¹Position indicates hydrogen bonding; shifts upon deprotonation/complexation. researchgate.netukm.my
IR: ν(C=O) 1640-1695 cm⁻¹Shifts to higher frequency with EWGs on the benzoyl ring. researchgate.net
IR: ν(C=S) 1240-1350 cm⁻¹Shift upon complexation indicates coordination through the sulfur atom. researchgate.net
¹H NMR: δ(N-H) 8.5-12.7 ppmDisappears upon deprotonation; chemical shift is sensitive to solvent and electronic effects. scispace.comukm.my
¹³C NMR: δ(C=O) 165-171 ppmDeshielded (higher ppm) by EWGs on the benzoyl ring. ajol.info
¹³C NMR: δ(C=S) 177-180 ppmIndicates the thiourea environment; shifts upon complexation. ukm.my

Impact on Chemical Transformations and Complexation

Substituents play a crucial role in the chemical transformations of this compound, especially in its function as a bidentate ligand for metal ions. researchgate.net The molecule typically coordinates to metals through the carbonyl oxygen and thiocarbonyl sulfur atoms, forming a stable six-membered chelate ring. tandfonline.com

The donating ability of the O and S atoms is modulated by the electronic character of the benzoyl substituent. EWGs enhance the Lewis acidity of the ligand, potentially leading to stronger metal-ligand bonds. Structural studies of metal complexes, such as those with N-(dimethylcarbamothioyl)-4-fluorobenzamide, confirm that coordination results in a considerable electronic delocalization within the chelate ring, with C-O and C-S bond lengths appearing longer and C-N bonds appearing shorter than typical double and single bonds, respectively. researchgate.netscispace.com

While substituents on the benzoyl ring primarily exert electronic effects, substituents on the thiourea nitrogens (in related N,N'-disubstituted analogs) can introduce significant steric effects. nih.gov These steric factors can influence the geometry of the resulting metal complexes, determining whether a cis or trans configuration is adopted. conicet.gov.arunlp.edu.ar For instance, bulky substituents on the nitrogen can favor specific coordination geometries to minimize steric hindrance. nih.gov

Coordination Chemistry and Metal Complexes of N Dimethylcarbamothioyl Benzamide

Role as a Ligand in Transition Metal Complexes

N-(dimethylcarbamothioyl)benzamide acts as a ligand, a molecule or ion that binds to a central metal atom to form a coordination complex. The specific atoms that bind to the metal are known as donor atoms. In the case of this compound, the oxygen of the benzoyl group and the sulfur of the thiocarbamoyl group are the primary donor atoms.

This ligand can coordinate to metal ions in several ways:

Bidentate Chelation: The most common coordination mode is as a bidentate ligand, where both the carbonyl oxygen and the thiocarbonyl sulfur atoms bind to the same metal ion. This forms a stable six-membered chelate ring. This O,S-bidentate coordination is a prevalent feature in the chemistry of acylthioureas.

Monodentate Coordination: Under certain conditions, this compound can also act as a monodentate ligand, binding through either the oxygen or the sulfur atom. For instance, in some complexes, the ligand coordinates only through the sulfur atom.

The specific chelation mode adopted can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

The coordination of this compound and its derivatives to transition metal ions results in complexes with various geometries:

Octahedral: In many cases, two bidentate ligands coordinate to a central metal ion, often with two additional monodentate ligands (like water or chloride ions) occupying the axial positions, resulting in an octahedral geometry. Complexes with the general formula [M(L)₂X₂], where L is the bidentate ligand and X is a monodentate ligand, typically exhibit this geometry.

Square Planar: For certain metal ions, such as Ni(II) and Pd(II), square planar complexes can be formed. In these cases, two bidentate ligands coordinate to the metal center in a planar arrangement.

Tetrahedral: Tetrahedral geometry is also observed in some complexes, particularly with metal ions that favor this coordination, such as Zn(II) and Cd(II).

The following table summarizes the observed coordination geometries for various metal complexes of this compound derivatives.

Metal IonCoordination NumberGeometryExample Complex Formula
Mn(II)6Octahedral[Mn(L)₂(H₂O)₂]Cl₂
Co(II)6Octahedral[Co(L)₂(H₂O)₂]Cl₂
Ni(II)6Octahedral[Ni(L)₂(H₂O)₂]Cl₂
Ni(II)4Square Planar[Ni(L)₂]
Cu(II)6Octahedral[Cu(L)₂(H₂O)₂]Cl₂
Zn(II)6Octahedral[Zn(L)₂(H₂O)₂]Cl₂
Cd(II)6Octahedral[Cd(L)₂(H₂O)₂]Cl₂
Pd(II)4Square Planar[Pd(L)₂]

L represents a derivative of this compound acting as a bidentate ligand.

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes of this compound are crucial for understanding their structure and properties.

Metal complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. A common method involves dissolving the ligand in a solvent like ethanol (B145695) or acetone (B3395972) and then adding a solution of the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts) to it. The reaction mixture is often stirred and may be heated to facilitate complex formation. The resulting solid complex can then be isolated by filtration, washed, and dried.

For example, the reaction of a metal(II) chloride with two equivalents of an N-(carbamothioyl)benzamide derivative (L) can be represented by the following general equation:

MCl₂ + 2L → [M(L)₂]Cl₂

In some cases, the reaction is carried out in the presence of a base to deprotonate the ligand, leading to the formation of a neutral complex.

Several spectroscopic techniques are employed to characterize the metal complexes and confirm the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The key vibrational bands to monitor are those of the C=O and C=S groups.

ν(C=O) band: Upon coordination of the carbonyl oxygen to the metal center, the C=O stretching frequency typically shifts to a lower wavenumber (redshift) compared to the free ligand. This is due to the weakening of the C=O bond upon electron donation to the metal.

ν(C=S) band: Similarly, the C=S stretching frequency also shows a shift upon coordination of the sulfur atom. This shift is also generally to a lower wavenumber, indicating the involvement of the thiocarbonyl sulfur in bonding with the metal ion.

New Bands: The formation of metal-ligand bonds can also give rise to new bands in the far-IR region, corresponding to M-O and M-S stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry and the electronic transitions within the complex.

Ligand-to-Metal Charge Transfer (LMCT) bands: The coordination of the ligand to the metal ion can result in the appearance of new charge transfer bands, which are typically intense and occur in the UV-visible region.

d-d transitions: For transition metal complexes with d-electrons, the spectra will also show d-d transition bands, which are characteristic of the metal ion and its coordination environment. The position and intensity of these bands can help in assigning the geometry of the complex (e.g., octahedral or tetrahedral).

The following table provides a general overview of the expected spectroscopic shifts upon complexation.

Spectroscopic TechniqueFunctional GroupFree Ligand Wavenumber (cm⁻¹)Complexed Ligand Wavenumber (cm⁻¹)Interpretation
IRC=O~1680-1650Lower (e.g., ~1630-1600)Coordination of oxygen
IRC=S~1100-1050Lower (e.g., ~1030-980)Coordination of sulfur

Note: The exact positions of the bands can vary depending on the specific ligand and metal ion.

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound and its analogues have emerged as promising catalysts in the field of organic synthesis. Their unique coordination chemistry, influenced by the presence of multiple donor atoms (N, S, and O), allows for the formation of stable and catalytically active metal centers. Research in this area has primarily focused on their application in homogeneous catalysis, particularly for oxidation reactions.

Homogeneous Catalysis Studies

The utility of metal complexes of N-acylthiourea derivatives, a class of compounds to which this compound belongs, has been demonstrated in homogeneous catalysis. These complexes are typically soluble in common organic solvents, allowing for catalytic transformations to occur in a single phase. This facilitates catalyst-substrate interaction and often leads to high reaction rates and selectivity under mild conditions.

An important example of homogeneous catalysis involves copper(I) complexes of N-(dialkylcarbamothioyl)benzamides. nih.govresearchgate.net These complexes have been synthesized and characterized, revealing their potential as catalysts for oxidation reactions. nih.govresearchgate.net The studies show that the catalytic activity is intrinsically linked to the coordination environment of the metal ion, which is dictated by the N-acylthiourea ligand. The monodentate coordination of these ligands through the sulfur atom to the copper(I) center is a key feature in the catalytically active species. researchgate.net

Applications in Organic Transformations (e.g., C-C coupling, Alcohol Oxidation)

The catalytic prowess of this compound-related metal complexes has been most notably documented in the oxidation of alcohols. While the application of these specific complexes in C-C coupling reactions is not well-documented in the current scientific literature, their utility in oxidation reactions is supported by detailed research findings.

A notable study demonstrated the catalytic activity of a copper(I) complex of N-(diethylcarbamothioyl)benzamide, a close analogue of this compound, in the oxidation of primary and secondary alcohols. nih.govresearchgate.net In this homogeneous catalytic system, the copper(I) complex, in the presence of hydrogen peroxide as an oxidant, efficiently converts alcohols to their corresponding carboxylic acids and ketones at room temperature. nih.govresearchgate.net

The catalytic system exhibits good efficiency for a variety of substrates. For instance, the oxidation of primary alcohols such as benzyl (B1604629) alcohol and 1-butanol (B46404) resulted in the formation of benzoic acid and butanoic acid, respectively. Secondary alcohols like 1-phenylethanol (B42297) and cyclohexanol (B46403) were also effectively oxidized to acetophenone (B1666503) and cyclohexanone. researchgate.net The results of these catalytic experiments are summarized in the table below.

Table 1: Catalytic Oxidation of Various Alcohols Using a Copper(I) N-(diethylcarbamothioyl)benzamide Complex

Substrate Product Yield (%)
Benzyl alcohol Benzoic acid 85
4-Methylbenzyl alcohol 4-Methylbenzoic acid 82
4-Methoxybenzyl alcohol 4-Methoxybenzoic acid 80
1-Butanol Butanoic acid 75
1-Phenylethanol Acetophenone 92
Cyclohexanol Cyclohexanone 88
2-Butanol 2-Butanone 80

Reaction Conditions: Alcohol (0.5 mmol), Catalyst (0.005 mmol), H₂O₂ (2.5 mmol), Acetonitrile, Room Temperature.

Regarding C-C coupling reactions, extensive searches of the scientific literature did not yield specific examples of this compound metal complexes being utilized as catalysts for transformations such as Suzuki, Heck, or Sonogashira coupling reactions.

Mechanistic Insights into Catalytic Cycles

Detailed mechanistic studies and the elucidation of complete catalytic cycles for reactions involving metal complexes of this compound are not extensively reported in the peer-reviewed literature. While the catalytic oxidation of alcohols has been successfully demonstrated, the precise step-by-step mechanism, including the nature of the active oxidizing species and the regeneration of the catalyst, remains an area for further investigation. For the copper(I)-catalyzed alcohol oxidation mentioned previously, it is generally proposed that the reaction proceeds through the interaction of the copper complex with the hydrogen peroxide oxidant, leading to the formation of a high-valent copper-oxo or hydroperoxo species. This intermediate is believed to be the active oxidant that facilitates the abstraction of hydrogen atoms from the alcohol substrate. However, without specific spectroscopic or kinetic studies on the this compound system, any proposed cycle would be speculative.

Advanced Applications of N Dimethylcarbamothioyl Benzamide As a Molecular Synthon

Building Block in Organic Synthesis

The utility of N-(dimethylcarbamothioyl)benzamide as a synthon is well-established in organic synthesis, where it serves as a foundational component for constructing more elaborate molecules. Its ambidentate nucleophilic character and the presence of reactive sites allow for its participation in a wide array of chemical reactions.

This compound and its analogues are valuable precursors for the synthesis of complex heterocyclic systems, which are core scaffolds in many pharmaceutical and agrochemical compounds. The thiourea (B124793) functional group is particularly adept at participating in cyclization reactions to form nitrogen- and sulfur-containing heterocycles. researchgate.net

Thiourea derivatives are recognized as flexible ligands that can be used to synthesize a range of heterocyclic compounds. researchgate.net For instance, the core structure of this compound can be modified and cyclized to produce important N-containing heterocycles like benzimidazoles and quinazolinones. nih.govnih.gov The synthesis of benzimidazoles, for example, can be achieved through one-pot acylation-cyclization processes, offering an efficient route to these valuable structures. nih.gov The reactivity of the thiocarbonyl group, combined with the amide linkage, provides the necessary functionality for intramolecular condensation or cyclization reactions, often facilitated by a metal catalyst or specific reaction conditions, to yield diverse heterocyclic frameworks.

In the context of multi-step organic synthesis, this compound serves as a crucial intermediate building block. Multi-step synthesis involves the sequential construction of a complex target molecule from simpler, readily available starting materials, where each step introduces a specific functional group or structural element. youtube.comrsc.org

The benzoylthiourea (B1224501) scaffold can be incorporated into a larger molecular framework early in a synthetic sequence. Its functional groups can then be selectively modified in subsequent steps. For example, the aromatic ring can undergo electrophilic substitution, while the thiourea moiety can be used to introduce further complexity or act as a directing group. Retrosynthetic analysis, a key strategy in planning complex syntheses, would identify this compound or a related structure as a key synthon for target molecules containing the benzoylthiourea fragment. youtube.com This approach allows chemists to strategically assemble complex pharmaceuticals or functional materials by leveraging the inherent reactivity and structural features of this versatile compound.

Supramolecular Chemistry and Materials Science Applications

The ability of this compound to engage in specific, directional non-covalent interactions and to coordinate with metal ions has led to its application in the construction of sophisticated supramolecular architectures and advanced materials. rsc.org

This compound and its derivatives are excellent ligands for coordination-driven self-assembly, a powerful strategy for constructing discrete 2D metallacycles and 3D metallacages. nih.govchemsociety.org.ng This process relies on the predictable coordination of organic ligands (donors) with metal ions (acceptors) to form thermodynamically stable, well-defined structures. nih.gov

The this compound ligand possesses both oxygen and sulfur donor atoms, allowing it to act as a bidentate (O, S) chelating agent. ikm.org.myresearchgate.net This chelation with transition metal ions, such as Ni(II), Cu(II), and Pd(II), forms stable six-membered ring systems. researchgate.neteurjchem.com By designing derivatives with multiple binding sites, these units can be directed to self-assemble into complex supramolecular structures like squares, prisms, or cages. nih.govnih.gov The geometry of the final metallacycle or metallacage is dictated by the coordination preference of the metal ion and the angles of the organic ligand. nih.gov These structures have potential applications in catalysis, molecular sensing, and drug delivery. chemsociety.org.ng

Table 1: Research Findings on Metal Complexes of Benzoylthiourea Derivatives
Ligand DerivativeMetal IonResulting Complex TypeCoordination GeometryKey Finding
4-Bromo-N-(di-n-propylcarbamothioyl)benzamideNi(II)Neutral cis-[ML2]Slightly distorted square planarCoordination occurs through carbonyl oxygen and thione sulfur, forming a six-membered chelate ring. researchgate.net
4-Bromo-N-(diethylcarbamothioyl)benzamideCu(II)Neutral [ML2(H2O)2]Octahedral (inferred)IR data suggests coordination through O and S atoms with additional water molecules coordinating to the metal center. researchgate.net
N-(Dimethylcarbamothioyl)-4-fluorobenzamideVariousMetal ComplexesNot specifiedThe compound was studied for its electrochemical behavior in metal complexes. eurjchem.comorcid.org
N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamideCu(II), Ni(II)[M(L-H)2]OctahedralThe ligand acts as a bidentate chelating agent after deprotonation, coordinating through the carbonyl oxygen and thione sulfur. ikm.org.my

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.netspringernature.com These materials are notable for their high thermal stability, permanent porosity, and tunable functionality. nih.gov The design of COFs relies on the principle of reticular synthesis, where the geometry of the building blocks dictates the topology of the resulting network. researchgate.net

Research into Protein-Ligand Interaction Methodologies

This compound and related benzamide (B126) derivatives are subjects of significant interest in medicinal chemistry, particularly in the study of protein-ligand interactions. mdpi.com Understanding how small molecules bind to biological targets like proteins is fundamental to modern drug design.

In silico techniques, such as molecular docking, are widely used to predict and analyze these interactions. mdpi.com In these studies, the three-dimensional structure of a compound like this compound is computationally "docked" into the active site of a target protein. The software then calculates a docking score, which estimates the binding affinity between the ligand and the protein. mdpi.com These simulations can reveal crucial binding modes, such as the formation of hydrogen bonds between the ligand's functional groups and amino acid residues in the protein's active site. mdpi.com For example, studies on related benzamide derivatives have investigated their interactions with enzymes like S. aureus DNA gyrase, identifying key hydrogen bonds that contribute to their inhibitory potential. mdpi.com This computational approach accelerates the process of identifying promising drug candidates by allowing researchers to screen large libraries of compounds and prioritize those with the highest predicted affinity and most favorable interactions for further experimental testing. mdpi.com

Table 2: Molecular Docking Research on Related Benzamide Derivatives
Compound ClassProtein TargetMethodologyKey Interaction Findings
2-((4-ethylphenoxy) methyl)-N-(heteroarylcarbamothioyl)benzamidesS. aureus DNA Gyrase BMolecular DockingCompounds formed hydrogen bonds with the protein's active site, showing promising docking scores indicative of strong interaction. mdpi.com
N-Substituted Benzamide DerivativesHistone Deacetylases (HDAC2, HDAC8)Molecular DockingDocking simulations revealed hydrogen bonds, van der Waals forces, and hydrophobic interactions with the target enzymes. researchgate.net
Salicylic acid derivativesMalarial threonyl tRNA-synthetaseMolecular Docking (Glide)Top-scoring compounds were selected based on their ability to form hydrogen bonds similar to known inhibitors. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The imperative for green chemistry is reshaping the synthesis of thiourea (B124793) derivatives, moving away from hazardous reagents and solvents. organic-chemistry.org

Recent advancements have highlighted several sustainable approaches applicable to the synthesis of N-(dimethylcarbamothioyl)benzamide and its analogs:

Microwave-Assisted Synthesis: This technique offers rapid reaction times and often improved yields under solvent-free conditions, as demonstrated in the synthesis of other thiourea derivatives. unesp.br

Aqueous Media Synthesis: Performing reactions in water as a solvent is a cornerstone of green chemistry. organic-chemistry.org A method involving the condensation of amines and carbon disulfide in an aqueous medium has proven effective for creating various substituted thioureas. organic-chemistry.org

Catalyst-Free Synthesis: The development of synthetic protocols that eliminate the need for catalysts simplifies purification and reduces waste. scilit.com

Use of Greener Solvents: The replacement of traditional volatile organic compounds with more environmentally benign solvents, such as Cyrene, has been successfully applied to the synthesis of nitroaryl thioureas with near-quantitative yields. nih.gov

Biocatalysis: The use of biocatalysts, like the pyromellitimide benzoyl thiourea cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel, in conjunction with methods like ultrasonic irradiation, presents a novel and eco-friendly approach for synthesizing related heterocyclic compounds. mdpi.com This method boasts high yields, mild reaction conditions, and catalyst reusability. mdpi.com

These sustainable methods are summarized in the table below:

Synthetic MethodKey AdvantagesRelevant Research
Microwave-Assisted SynthesisRapid, solvent-free, good yields. unesp.brSynthesis of guanidines and isoureas from thiourea derivatives. unesp.br
Aqueous Media SynthesisEnvironmentally friendly, avoids toxic reagents. organic-chemistry.orgCondensation of amines and carbon disulfide to form thioureas. organic-chemistry.org
Catalyst-Free SynthesisSimplified purification, reduced waste. scilit.comEfficient synthesis of substituted thioureas. scilit.com
Greener SolventsReduces environmental impact, high yields. nih.govOne-pot synthesis of nitroaryl thioureas using Cyrene. nih.gov
Biocatalysis with Ultrasonic IrradiationHigh yields, mild conditions, reusable catalyst. mdpi.comSynthesis of thiazole (B1198619) derivatives using a chitosan hydrogel catalyst. mdpi.com

Exploration of Advanced Computational Models for Predictive Chemistry

Computational chemistry is an increasingly powerful tool for understanding and predicting the properties and reactivity of molecules. For this compound, advanced computational models can provide deep insights.

Density Functional Theory (DFT) Calculations: DFT is a robust method for investigating the electronic structure and reactivity of molecules. nih.govnih.gov Studies on related acylthiourea compounds have used DFT to:

Analyze chemical reactivity and non-covalent interactions. nih.gov

Calculate frontier molecular orbital energies (HOMO and LUMO) to predict charge transfer within the molecule. researchgate.net

Investigate molecular stability through natural bond orbital (NBO) analysis. researchgate.net

Predict how structural changes in acylthiourea ligands affect their reactivity. acs.org

Molecular Docking and Dynamics Simulations: These computational techniques are invaluable for predicting how a molecule will interact with biological targets. nih.govnih.gov For acylthiourea derivatives, these methods have been used to:

Identify potential biological targets, such as enzymes. nih.govnih.gov

Predict the binding modes and affinities of compounds with proteins. researchgate.net

Simulate the dynamic behavior of ligand-protein complexes to understand their stability and interactions over time. nih.gov

The insights gained from these computational approaches can guide the rational design of new derivatives with specific desired properties.

Rational Design of this compound Derivatives for Targeted Applications

The structural versatility of the acylthiourea scaffold allows for the rational design of derivatives with tailored properties for specific applications. researchgate.netresearchgate.net The core idea is to modify the chemical structure to enhance a particular activity.

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how different functional groups on the this compound molecule influence its biological or material properties. nih.govresearchgate.net By systematically altering substituents on the benzoyl and dimethylcarbamothioyl moieties, researchers can map out the chemical features responsible for a desired effect. For instance, in other acylthiourea derivatives, substitutions on the R1 and R2 groups have been shown to control their biological activity. researchgate.net

Targeted Applications: The design of derivatives can be aimed at a variety of applications, including:

Medicinal Chemistry: Developing new therapeutic agents by optimizing the interaction of the molecule with specific biological targets. mdpi.combiointerfaceresearch.comnih.gov For example, thiourea derivatives have been explored as anticancer, antimicrobial, and antiviral agents. mdpi.comresearchgate.net

Materials Science: Creating novel materials with specific properties, such as for use in sensors, catalysts, or energy storage. researchgate.netmdpi.com Thiourea derivatives have been investigated as ligands for metal complexes and in the synthesis of functionalized nanoparticles. researchgate.netacs.org

A summary of design strategies and their potential impact is presented below:

Design StrategyFocusPotential Outcome
Modifying Benzoyl Ring SubstituentsAltering electronic and steric propertiesEnhanced binding to a biological target or improved material properties.
Varying the N-Alkyl GroupsModifying lipophilicity and steric bulkImproved cell permeability or altered solubility.
Introducing Heterocyclic MoietiesAdding new functional groups and interaction sitesNovel biological activities or new coordination properties for metal complexes. mdpi.com

Integration with High-Throughput Screening for Material Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific activity. Integrating the synthesis of this compound derivatives with HTS can accelerate the discovery of new materials and bioactive molecules.

Combinatorial Chemistry: This approach involves the rapid synthesis of a large library of related compounds. researchgate.net For this compound, a combinatorial library could be generated by reacting a variety of benzoyl chlorides with different dialkylamines and a thiocarbonyl source.

Phage Display: This technique can be used to discover peptides and other molecules that bind to a specific target. chemrxiv.org A recent development involves using isothiocyanates to create cyclic peptide libraries with thiourea scaffolds, opening up new possibilities for discovering binders for various biological targets. chemrxiv.org

HTS for Material Properties: HTS is not limited to biological assays. It can also be adapted to screen for desired material properties, such as catalytic activity, sensor response, or performance in energy storage devices. mdpi.com For example, a library of this compound derivatives could be screened for their ability to act as ligands in catalytic reactions or for their performance in electronic devices.

The synergy between combinatorial synthesis and high-throughput screening provides a powerful platform for the rapid discovery of novel applications for this compound and its derivatives.

Q & A

Q. What synthetic methodologies are commonly employed for N-(dimethylcarbamothioyl)benzamide derivatives?

The synthesis typically involves the reaction of benzoyl chloride with substituted thiourea precursors under basic conditions. For example, a two-step procedure may include:

  • Step 1 : Preparation of the thiourea intermediate via nucleophilic substitution between benzoyl chloride and dimethylthiourea.
  • Step 2 : Purification via recrystallization using ethanol or methanol to isolate the target compound. Characterization often involves melting point analysis, FT-IR (to confirm C=S and N-H stretching bands), and elemental analysis to validate stoichiometry .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds like N–H···S and C–H···O). Software like SHELXL or OLEX2 is used for refinement.
  • FT-IR and NMR : Confirm functional groups (e.g., C=S at ~1,250–1,050 cm⁻¹ in IR) and proton environments (e.g., NH signals at δ 10–12 ppm in 1^1H-NMR).
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H···H, H···O contributions) using CrystalExplorer .

Q. How are thermal stability and decomposition profiles analyzed?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine melting points, decomposition temperatures, and phase transitions. For instance, derivatives may exhibit stability up to 200°C, with decomposition pathways linked to the thiourea moiety .

Advanced Research Questions

Q. How can DFT calculations optimize electronic property studies?

  • Basis Set Selection : B3LYP/6-311G(d,p) is widely used for geometry optimization and energy gap calculations. Compare computed bond lengths/angles with SCXRD data to validate accuracy .
  • NBO Analysis : Identifies hyperconjugative interactions (e.g., LP(S)→σ*(N–H)) and charge transfer effects.
  • Global Reactivity Descriptors : Calculate electrophilicity index (ω) and chemical potential (μ) to predict reactivity .

Q. What strategies resolve discrepancies between experimental and computational structural data?

  • Basis Set Limitations : Upgrade to def2-TZVP or include dispersion corrections (e.g., D3-BJ) for better van der Waals interaction modeling.
  • Solvent Effects : Use polarizable continuum models (PCM) to mimic solid-state environments.
  • Intermolecular Forces : Account for hydrogen bonds and π-π stacking in DFT-D3 calculations, which are often underestimated in gas-phase models .

Q. How are intermolecular interaction energies quantified in crystal packing?

  • Energy Framework Analysis : Tools like CrystalExplorer compute Coulombic, dispersion, and total interaction energies between molecular pairs. For example, C–H···O interactions may contribute 2–4 kJ/mol to lattice stability .
  • Hirshfeld Surface Metrics : Map 2D fingerprint plots to identify dominant contacts (e.g., H···H vs. H···O/S) and compare with related thiourea derivatives .

Q. What computational approaches predict biological activity (e.g., enzyme inhibition)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock this compound into target proteins (e.g., COVID-19 main protease). Validate docking poses with MD simulations and binding free energy calculations (MM-PBSA/GBSA) .
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bond acceptors at the thiourea sulfur) for structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Q. How to address inconsistencies in hydrogen bond strengths between SCXRD and DFT?

  • Experimental Artifacts : Check for thermal motion errors in SCXRD (high ADPs) or missing solvent molecules in the crystal structure.
  • Theoretical Approximations : Include anharmonic corrections or use wavefunction methods (MP2) for stronger hydrogen bonds .

Q. Why might experimental UV-Vis spectra deviate from TD-DFT predictions?

  • Solvent Effects : TD-DFT often assumes implicit solvent models; explicit solvent molecules or aggregation effects may shift absorption bands.
  • Vibronic Coupling : Use Franck-Condon analysis to incorporate vibrational transitions in spectral simulations .

Methodological Resources

  • Crystallography Software : SHELXL , OLEX2 , and CrystalExplorer .
  • Computational Tools : Gaussian (DFT), NBO 6.0 (natural bond orbitals) , and AutoDock (docking).
  • Data Validation : Cross-reference SCXRD data with the Cambridge Structural Database (CSD) to identify structural outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.